molecular formula C17H36O B13936529 1-Methoxy-13-methylpentadecane CAS No. 56196-09-9

1-Methoxy-13-methylpentadecane

Katalognummer: B13936529
CAS-Nummer: 56196-09-9
Molekulargewicht: 256.5 g/mol
InChI-Schlüssel: YGDDLNXEHBBFFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-13-methylpentadecane is an organic compound with the molecular formula C17H36O It is a member of the alkyl methyl ethers, characterized by a long hydrocarbon chain with a methoxy group attached to the first carbon and a methyl group on the thirteenth carbon

Vorbereitungsmethoden

1-Methoxy-13-methylpentadecane can be synthesized through several methods. One common synthetic route involves the etherification of 13-methylpentadecan-1-ol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1-Methoxy-13-methylpentadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.

Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-13-methylpentadecane has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of long-chain alkyl ethers in various chemical reactions.

    Biology: Research has shown that similar compounds can act as pheromones or signaling molecules in certain species.

    Industry: Used in the formulation of specialty lubricants and surfactants due to its unique hydrophobic and hydrophilic properties.

Wirkmechanismus

The mechanism of action of 1-Methoxy-13-methylpentadecane involves its interaction with molecular targets such as lipid membranes. The methoxy group allows for specific binding interactions, while the long hydrocarbon chain provides hydrophobic interactions. These properties enable the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-13-methylpentadecane can be compared with other similar compounds such as:

    1-Methoxy-13-methyltetradecane: Similar structure but with one less carbon in the chain.

    1-Methoxy-14-methylpentadecane: Similar structure but with the methyl group on the fourteenth carbon.

    1-Methoxy-15-methylhexadecane: Similar structure but with the methyl group on the fifteenth carbon.

These compounds share similar chemical properties but differ in their chain length and position of the methyl group, which can affect their reactivity and applications.

Eigenschaften

CAS-Nummer

56196-09-9

Molekularformel

C17H36O

Molekulargewicht

256.5 g/mol

IUPAC-Name

1-methoxy-13-methylpentadecane

InChI

InChI=1S/C17H36O/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18-3/h17H,4-16H2,1-3H3

InChI-Schlüssel

YGDDLNXEHBBFFH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)CCCCCCCCCCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.